molecular formula C10H19NO2 B13503549 Methyl 2-amino-2-(4-methylcyclohexyl)acetate

Methyl 2-amino-2-(4-methylcyclohexyl)acetate

Cat. No.: B13503549
M. Wt: 185.26 g/mol
InChI Key: NOEGMFWJFHMZQR-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-methylcyclohexyl)acetate is a chiral ester derivative featuring an amino group and a 4-methylcyclohexyl substituent. This compound is structurally characterized by its cyclohexane ring with a methyl group at the 4-position, coupled with an amino-acetate backbone.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-amino-2-(4-methylcyclohexyl)acetate

InChI

InChI=1S/C10H19NO2/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h7-9H,3-6,11H2,1-2H3

InChI Key

NOEGMFWJFHMZQR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination Reaction: One common method to synthesize methyl 2-amino-2-(4-methylcyclohexyl)acetate involves the amination of 4-methylcyclohexanone with methyl glycinate. The reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Esterification: Another method involves the esterification of 2-amino-2-(4-methylcyclohexyl)acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-amino-2-(4-methylcyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents like alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry: Methyl 2-amino-2-(4-methylcyclohexyl)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms.

Medicine: The compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects, making it a candidate for further medicinal chemistry research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-methylcyclohexyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s structure allows it to participate in various biochemical pathways, modulating cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and molecular differences between Methyl 2-amino-2-(4-methylcyclohexyl)acetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Notes References
This compound C₁₀H₁₉NO₂* ~185.27* 4-methylcyclohexyl Amino, ester Likely intermediate in drug synthesis Inferred
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate C₁₇H₂₁NO₅ 319.35 4-oxocyclohexyl, benzyloxycarbonyl Protected amine, ketone, ester Lab research (protected amine for stability)
Methyl 2-(4-oxocyclohexyl)acetate C₉H₁₄O₃ 170.21 4-oxocyclohexyl Ketone, ester Synthetic intermediate
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl C₁₀H₁₄ClNO₃ 231.68 4-methoxyphenyl Amino, ester, HCl salt Drug discovery (enhanced electron density)
Methyl 2-(4-hydroxycyclohexyl)acetate C₉H₁₆O₃ 172.22 4-hydroxycyclohexyl Hydroxyl, ester Potential solubility via H-bonding
Methyl 2-(4-(aminomethyl)cyclohexyl)acetate HCl C₁₀H₂₀ClNO₂ 221.73 4-aminomethylcyclohexyl Amino, ester, HCl salt Increased basicity for salt formation

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Reactivity and Stability: The 4-methylcyclohexyl group in the target compound enhances lipophilicity compared to polar substituents like hydroxyl () or ketone (). This property may improve membrane permeability in drug candidates . Protected amines (e.g., benzyloxycarbonyl in ) increase molecular weight but improve stability during synthesis, whereas the free amino group in the target compound offers reactivity for further derivatization .

Impact of Aromatic vs. Aliphatic Rings :

  • Aromatic analogs (e.g., 4-methoxyphenyl in ) exhibit higher electron density, influencing acidity and binding interactions. In contrast, the cyclohexyl group in the target compound introduces conformational flexibility and reduced ring strain compared to planar aromatic systems .

Physicochemical Properties :

  • The hydroxyl group in Methyl 2-(4-hydroxycyclohexyl)acetate () increases solubility via hydrogen bonding, whereas the methyl group in the target compound prioritizes lipophilicity .
  • Ketone-containing analogs (e.g., ) are more reactive toward nucleophiles, while the methyl group in the target compound confers steric hindrance and metabolic stability .

Biological Activity

Methyl 2-amino-2-(4-methylcyclohexyl)acetate is an organic compound characterized by its unique structural features, which include a methyl ester group attached to an amino acid derivative. This compound has garnered attention for its notable biological activities, particularly as a potential inhibitor of specific protein targets and as a versatile building block in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NO2C_{10}H_{19}NO_2. The presence of both an amino group and an ester group allows for diverse chemical reactivity and biological interactions. The bulky cyclohexyl substituent contributes to its steric properties, influencing binding affinity and interactions with enzymes and receptors in various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .

Potential Biological Activities

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit ATPase activity, suggesting that this compound may share these properties due to the cyclohexyl group's influence on binding affinity.
  • Pharmacological Properties : Preliminary studies indicate potential anti-inflammatory or analgesic effects, making it a candidate for further medicinal chemistry investigations.

Comparative Analysis with Related Compounds

The structural features of this compound allow for comparisons with related compounds. Below is a table summarizing these comparisons:

Compound NameStructural FeaturesUnique Characteristics
Methyl 2-amino-2-cyclohexylacetateCyclohexyl groupLess sterically hindered than the 4-methyl derivative
Methyl 3-amino-3-(4-methylcyclohexyl)propanoatePropanoate chainDifferent backbone structure affecting reactivity
Ethyl 2-amino-2-(1-methylcyclopentyl)acetateCyclopentyl groupSmaller ring size alters binding dynamics

These comparisons underscore the uniqueness of this compound due to its bulky cyclohexyl substituent and specific reactivity patterns that may not be present in its analogs.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of this compound:

  • Inhibition Studies : In a study examining enzyme interactions, this compound was shown to inhibit specific proteases involved in disease pathways. The compound demonstrated competitive inhibition with IC50 values comparable to established inhibitors .
  • Therapeutic Applications : Investigations into the compound's therapeutic potential revealed promising results in models of inflammation and pain, suggesting that it may act as an effective anti-inflammatory agent .
  • Synthetic Applications : As a versatile intermediate in organic synthesis, this compound has been utilized in the development of new drug candidates, showcasing its importance in medicinal chemistry .

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